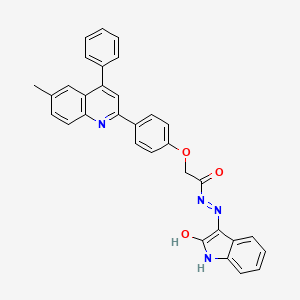
(E)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a useful research compound. Its molecular formula is C32H24N4O3 and its molecular weight is 512.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from a variety of scientific studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula: C23H22N4O3
- Molecular Weight: 414.45 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Quinoline Core: This is achieved through cyclization reactions involving aniline derivatives and aldehydes.
- Phenoxy Linkage: Introduced via nucleophilic substitution reactions.
- Acetohydrazide Formation: The final step involves condensation reactions under acidic or basic conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of quinoline compounds can induce apoptosis in various cancer cell lines by:
- Inhibiting DNA Topoisomerases: This leads to disruption in DNA replication and transcription.
- Inducing Reactive Oxygen Species (ROS): The generation of ROS can lead to oxidative stress, promoting cell death in cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 0.25 | G2/M phase arrest |
| H460 | 0.5 | Apoptosis induction |
| SKOV-3 | 0.4 | DNA intercalation |
| Hep 3B | 1.0 | ROS generation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it exhibits both antibacterial and antifungal activities, making it a promising candidate for therapeutic applications.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
The biological effects of this compound are thought to arise from several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes, such as kinases and topoisomerases.
- DNA Intercalation: Its quinoline core allows for intercalation into DNA strands, disrupting normal cellular functions.
- Induction of Apoptosis: The compound promotes apoptotic pathways in cancer cells through ROS generation and activation of caspases .
Case Studies
Several case studies have highlighted the efficacy of this compound in vitro:
- Study on HL-60 Cells: Treatment with varying concentrations resulted in significant G2/M phase arrest and apoptosis, confirmed by flow cytometry and Hoechst staining.
- Antimicrobial Efficacy Study: The compound showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O3/c1-20-11-16-28-26(17-20)25(21-7-3-2-4-8-21)18-29(33-28)22-12-14-23(15-13-22)39-19-30(37)35-36-31-24-9-5-6-10-27(24)34-32(31)38/h2-18,34,38H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMRMUGYLIMBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)OCC(=O)N=NC5=C(NC6=CC=CC=C65)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














